

Application of Solvent Blue 38 in Histology and Hematology: A Detailed Guide

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Compound of Interest			
Compound Name:	Solvent blue 38		
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Blue 38, a phthalocyanine dye, is a potent staining agent primarily utilized in histology for the visualization of myelin in the central nervous system (CNS).[1] It is most commonly known in this context as Luxol Fast Blue (LFB).[2] Its mechanism of action involves an acid-base reaction where the dye's base is exchanged with the bases of lipoproteins present in the myelin sheath, resulting in a distinct blue to blue-green coloration. This specific affinity allows for the detailed study of myelinated structures and the assessment of demyelination and remyelination in various neuropathological conditions.

While some commercial suppliers list hematology as a potential application for **Solvent Blue 38**, a comprehensive review of scientific literature and established laboratory protocols reveals a lack of specific, validated applications for this dye in routine or research hematology. Its primary and well-documented use remains firmly within the realm of neurohistology.

Histological Applications: Myelin Staining

The principal application of **Solvent Blue 38** (Luxol Fast Blue) is the staining of myelin sheaths in both paraffin-embedded and frozen tissue sections of the brain and spinal cord.[2] This technique is invaluable for identifying the basic neuronal structure and is a gold standard for assessing demyelination, a hallmark of diseases such as multiple sclerosis.



Principle of Staining

Luxol Fast Blue is a sulfonated copper phthalocyanine dye that is soluble in alcohol. The staining process is an acid-base reaction where the dye forms salt linkages with the lipoproteins of the myelin sheath. Differentiation, typically using lithium carbonate and 70% ethanol, removes the stain from non-myelinated components, allowing for a clear contrast between the blue-stained white matter and the colorless gray matter. Often, a counterstain such as Cresyl Violet is used to stain the Nissl substance in neuronal cell bodies, providing further anatomical detail.

Quantitative Data Summary

The stoichiometric binding of Luxol Fast Blue to myelin allows for the quantitative analysis of myelin content in tissue sections. This is typically achieved through densitometry or digital image analysis.

Parameter Measured	Method	Typical Application	Reference
Myelin Content	Microdensitometry / Optical Density (OD) Measurement	Assessment of demyelination and remyelination in CNS tissue.	[3]
Correlation with	Correlation of LFB-OD with quantitative MRI	Validation of imaging techniques for myelin detection.	[4][5]
Myelin Percentage	Digital Image Analysis (e.g., ImageJ)	Quantification of myelin in regions of interest (ROI) for studying pathology.	

Experimental Protocols

Protocol 1: Luxol Fast Blue (LFB) Staining for Paraffin Sections



This protocol is a standard method for staining myelin in formalin-fixed, paraffin-embedded tissue sections.

Reagents:

- 0.1% Luxol Fast Blue Solution:
 - Luxol Fast Blue, MBS (Solvent Blue 38): 0.1 g
 - o 95% Ethyl Alcohol: 100 ml
 - Glacial Acetic Acid: 0.5 ml
- 0.05% Lithium Carbonate Solution:
 - Lithium Carbonate: 0.05 g
 - Distilled Water: 100 ml
- 70% Ethyl Alcohol
- Xylene
- Absolute and 95% Ethyl Alcohol

Procedure:

- Deparaffinization and Hydration:
 - o Deparaffinize sections in xylene (2 changes, 5 minutes each).
 - Hydrate through absolute alcohol (2 changes, 3 minutes each) and 95% alcohol (2 minutes).
- Staining:
 - Immerse slides in the 0.1% Luxol Fast Blue solution.
 - Incubate overnight (16-24 hours) in an oven at 56-60°C.



- · Rinsing:
 - Rinse off excess stain with 95% ethyl alcohol.
 - Rinse in distilled water.
- Differentiation:
 - Immerse slides in 0.05% lithium carbonate solution for 10-30 seconds.
 - Continue differentiation in 70% ethyl alcohol for 15-30 seconds.
 - Rinse in distilled water.
- Microscopic Check:
 - Check the sections under a microscope. The gray matter should be colorless, and the white matter should be sharply defined in blue.
 - If differentiation is insufficient, repeat step 4.
- · Dehydration and Mounting:
 - Dehydrate through 95% alcohol, absolute alcohol (2 changes).
 - Clear in xylene (2 changes).
 - Mount with a resinous mounting medium.

Expected Results:

- Myelin: Blue to Green
- · Background: Colorless

Protocol 2: Luxol Fast Blue (LFB) with Cresyl Violet Counterstain

Methodological & Application





This is the most common combination method, allowing for the visualization of both myelin and neuronal cell bodies.

Additional Reagents:

- 0.1% Cresyl Violet Solution:
 - Cresyl Echt Violet: 0.1 g
 - Distilled Water: 100 ml
 - Just before use, add 10 drops of glacial acetic acid and filter.

Procedure:

- Follow steps 1-5 from Protocol 1.
- · Counterstaining:
 - After differentiation is complete and slides are in distilled water, immerse in the 0.1%
 Cresyl Violet solution for 30-40 seconds.
- · Rinsing and Differentiation of Counterstain:
 - Rinse in distilled water.
 - Differentiate in 95% ethyl alcohol for 2-5 minutes, checking microscopically until the background is clear and Nissl substance is well-defined.
- · Dehydration and Mounting:
 - Dehydrate in absolute alcohol (2 changes, 5 minutes each).
 - Clear in xylene (2 changes, 5 minutes each).
 - Mount with a resinous mounting medium.

Expected Results:



• Myelin: Blue to Green

Nissl Substance/Neurons: Violet/Purple

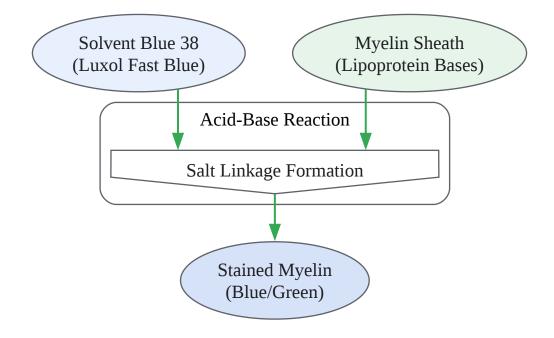
• Nuclei: Violet/Purple

Visualizations



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Workflow for Luxol Fast Blue Staining.





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Mechanism of **Solvent Blue 38** Staining.

Application in Hematology

Despite being listed as suitable for hematology by some chemical suppliers, there is a notable absence of established protocols or routine applications for **Solvent Blue 38** in the staining of blood smears, bone marrow aspirates, or other hematological specimens. Standard hematological staining, such as the Romanowsky stains (e.g., Wright-Giemsa), relies on a combination of acidic (eosin) and basic (methylene blue and its derivatives) dyes to differentiate various blood cell types and their components.

Phthalocyanine dyes like **Solvent Blue 38** do not offer the necessary polychromatic properties required for detailed hematological assessment. Therefore, its use in this field is not recommended, and established, validated hematology stains should be used for all diagnostic and research purposes.

Conclusion

Solvent Blue 38, known as Luxol Fast Blue in a histological context, is a highly specific and valuable stain for myelin sheaths in the central nervous system. The provided protocols offer a reliable method for visualizing myelin and assessing pathological changes such as demyelination. Its stoichiometric binding properties also allow for quantitative analysis of myelin content. Conversely, there is no substantive evidence to support its application in the field of hematology, where other staining methods are standard and more appropriate. Researchers and laboratory professionals should rely on this dye for its proven efficacy in neurohistology.

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